2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The compound may also interact with cellular membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazole: Lacks the thiazolidinone ring but shares the thiazole structure.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Contains a benzothiazole ring instead of a thiazole ring.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains an oxazinone ring instead of a thiazolidinone ring.
Uniqueness
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both thiazole and thiazolidinone rings, which confer distinct chemical and biological properties
Properties
CAS No. |
77655-27-7 |
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Molecular Formula |
C12H10N2OS2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2OS2/c15-10-8-17-11(9-4-2-1-3-5-9)14(10)12-13-6-7-16-12/h1-7,11H,8H2 |
InChI Key |
UIMPXLJTJWECLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
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